molecular formula C10H14FNO B13201972 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol

3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol

Cat. No.: B13201972
M. Wt: 183.22 g/mol
InChI Key: QFCWBRONOSMFSM-UHFFFAOYSA-N
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Description

3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol is a chemical compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a phenyl ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-Fluoro-4-methylaniline with appropriate reagents to introduce the amino and hydroxyl groups . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may involve the use of nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an amine.

Scientific Research Applications

3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes or receptors, leading to various biological effects. The fluorine atom may enhance its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and potential interactions with biological targets.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-amino-1-(5-fluoro-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3

InChI Key

QFCWBRONOSMFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CCN)O

Origin of Product

United States

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